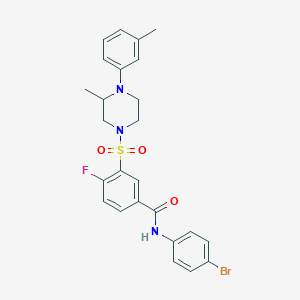

N-(4-bromophenyl)-4-fluoro-3-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-4-fluoro-3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25BrFN3O3S/c1-17-4-3-5-22(14-17)30-13-12-29(16-18(30)2)34(32,33)24-15-19(6-11-23(24)27)25(31)28-21-9-7-20(26)8-10-21/h3-11,14-15,18H,12-13,16H2,1-2H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYPANHUUJDKYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=CC=CC(=C2)C)S(=O)(=O)C3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25BrFN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-4-fluoro-3-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features multiple functional groups, including a bromophenyl moiety, a fluoro group, a sulfonamide linkage, and a piperazine ring. These structural elements contribute to its biological properties.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide group is particularly noted for its role in enhancing antibacterial activity through enzyme inhibition.

Antitumor Activity

Studies have demonstrated that piperazine derivatives possess antitumor properties. For example, compounds synthesized from piperazine frameworks have been evaluated for their cytotoxic effects against cancer cell lines . The presence of the sulfonamide group in related compounds has been linked to enhanced anticancer efficacy, suggesting that this compound may exhibit similar effects.

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of key enzymes involved in metabolic pathways. For instance, piperazine derivatives have been shown to inhibit acetylcholinesterase (AChE) and urease . Such enzyme inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Enzyme Interaction : The sulfonamide moiety may interact with active sites on enzymes, blocking substrate access.

- Cell Membrane Disruption : Antibacterial activity may involve disruption of bacterial cell membranes.

- Cytotoxicity : Antitumor effects could arise from inducing apoptosis in cancer cells through various signaling pathways.

Study 1: Antibacterial Screening

A study evaluated the antibacterial efficacy of several piperazine derivatives against common pathogens. Results indicated that compounds similar to this compound displayed moderate to strong activity against selected strains .

Study 2: Antitumor Activity Assessment

In vitro tests were conducted on cancer cell lines using synthesized piperazine derivatives. The results revealed significant cytotoxicity correlated with the presence of the sulfonamide group . This suggests potential for further development as an anticancer agent.

Data Tables

| Biological Activity | Test Organism/Cell Line | Result |

|---|---|---|

| Antibacterial | Salmonella typhi | Moderate Activity |

| Bacillus subtilis | Strong Activity | |

| Antitumor | HeLa Cells | IC50 = 25 µM |

| MCF7 Cells | IC50 = 30 µM |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-(4-bromophenyl)-4-fluoro-3-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide

- CAS Number : 451477-75-1

- Molecular Formula : C₂₅H₂₅BrFN₃O₃S

- Molecular Weight : 546.45 g/mol

- Structural Features :

Applications : Primarily used in research settings for pharmacological studies, particularly targeting receptors or enzymes modulated by sulfonamide-piperazine derivatives.

Comparison with Structural Analogs

Analog 1: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

- Source : Patent Example 53 ().

- Key Differences: Core Structure: Pyrazolo-pyrimidinyl scaffold instead of benzamide. Molecular Weight: 589.1 g/mol (higher than the target compound).

- Implications : The pyrazolo-pyrimidine core may confer distinct kinase inhibition properties compared to the sulfonamide-benzamide scaffold .

Analog 2: N-(4-bromophenyl)-4-(4-(cyclopropanecarbonyl)piperazin-1-yl)benzamide

Analog 3: N-(4-fluorobenzyl)-2-((4-methyl-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

- Source : Supplier List ().

- Key Differences :

- Core Structure : Triazole-thioacetamide instead of benzamide-sulfonamide.

- Substituents : Fluorobenzyl and m-tolyl groups are retained but in a different spatial arrangement.

- Implications : The triazole ring may enhance metabolic stability but reduce hydrogen-bonding capacity compared to the piperazine-sulfonyl group .

Analog 4: 4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl]-1-piperazinyl]-N-[[4-[[(1R)-3-(4-morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-[(trifluoromethyl)sulfonyl]phenyl]sulfonyl]benzamide

- Source : CymitQuimica ().

- Key Differences :

- Complexity : Extended structure with morpholinyl, trifluoromethanesulfonyl, and cyclohexenyl groups.

- Molecular Weight : Significantly higher (>800 g/mol).

- Implications : The trifluoromethanesulfonyl group increases electronegativity and may enhance target binding affinity compared to the simpler sulfonyl group in the target compound .

Substituent Effects on Activity

Positional Influence of Methyl Groups

- Evidence from Miller & Miller (1949) demonstrates that methyl group placement on aromatic rings (e.g., o-, m-, p-tolyl) critically affects biological activity. For example: m-Tolyl (as in the target compound) correlates with intermediate carcinogenicity in aminoazo dyes, suggesting balanced lipophilicity and steric effects .

Sulfonyl vs. Carbonyl Groups

- Sulfonyl groups (target compound) improve solubility and hydrogen-bonding capacity compared to carbonyl derivatives (e.g., Analog 2), which may enhance bioavailability .

Data Table: Structural and Molecular Comparison

| Parameter | Target Compound | Analog 1 | Analog 2 | Analog 3 |

|---|---|---|---|---|

| Core Structure | Benzamide-sulfonamide | Pyrazolo-pyrimidine | Benzamide-piperazine | Triazole-thioacetamide |

| Key Substituents | m-Tolyl, 4-bromophenyl | Chromen-4-one, fluorophenyl | Cyclopropanecarbonyl | Fluorobenzyl, m-tolyl |

| Molecular Weight (g/mol) | 546.45 | 589.1 | ~500 (estimated) | ~450 (estimated) |

| Notable Features | High solubility | Kinase inhibition potential | Steric hindrance | Metabolic stability |

Q & A

Basic: What are the key synthetic pathways for N-(4-bromophenyl)-4-fluoro-3-((3-methyl-4-(m-tolyl)piperazin-1-yl)sulfonyl)benzamide, and how are intermediates purified?

Answer:

Synthesis typically involves multi-step reactions, including:

- Sulfonylation : Reacting 4-fluoro-3-sulfonyl chloride derivatives with substituted piperazines under anhydrous conditions (e.g., DMF solvent, 0–5°C) to form the sulfonamide core .

- Benzamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the bromophenylamine moiety to the sulfonylated intermediate .

- Purification : Intermediate products are isolated via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water mixtures). Final purity is validated by HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min flow rate) .

Advanced: How can reaction yields be optimized for the piperazine sulfonylation step, given steric hindrance from the m-tolyl group?

Answer:

Steric effects from the 3-methyl-4-(m-tolyl)piperazine substituent require:

- Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperazine nitrogen .

- Temperature modulation : Gradual warming from 0°C to room temperature over 12 hours to balance reaction kinetics and side-product formation .

- Solvent screening : Polar aprotic solvents like DMF or THF improve solubility, but excess DMF may hydrolyze intermediates; anhydrous THF with molecular sieves is preferred for moisture-sensitive steps .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy : and NMR (CDCl or DMSO-d) verify aromatic proton environments (e.g., 4-fluorophenyl δ 7.2–7.8 ppm) and sulfonamide connectivity .

- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) confirm molecular weight (e.g., calculated 552.5 Da vs. observed 552.5 Da) .

- HPLC : Retention time consistency (e.g., 8.2 min under 70:30 acetonitrile/water) ensures >98% purity .

Advanced: How can researchers resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cell-based studies)?

Answer:

- Assay validation : Cross-validate enzyme inhibition (e.g., kinase assays) with orthogonal methods like SPR (surface plasmon resonance) to confirm binding affinity .

- Cellular permeability assessment : Use Caco-2 monolayer models to determine if low cell-based activity stems from poor membrane penetration .

- Metabolite profiling : LC-MS/MS identifies active/inactive metabolites that may explain discrepancies between in vitro and cellular data .

Basic: What physicochemical properties (e.g., solubility, logP) are critical for in vitro pharmacological studies?

Answer:

- LogP : Calculated logP ~3.2 (via ChemDraw) indicates moderate lipophilicity, suitable for membrane penetration but may require DMSO solubilization (>10 mM stock solutions) .

- Aqueous solubility : Poor solubility in water (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., 5% Tween-80 in PBS) for in vitro assays .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the piperazine-sulfonyl moiety?

Answer:

- Substituent variation : Replace m-tolyl with electron-deficient aryl groups (e.g., 4-fluorophenyl) to assess impact on target binding .

- Conformational analysis : Use X-ray crystallography (e.g., CCDC depository protocols) or DFT calculations to map spatial orientation of the piperazine ring .

- Bioisosteric replacement : Substitute sulfonyl with carbonyl or phosphonate groups to evaluate metabolic stability .

Basic: How should researchers address batch-to-batch variability in synthesis?

Answer:

- Process control : Strict monitoring of reaction parameters (e.g., pH, temperature) using inline PAT (process analytical technology) tools .

- Quality-by-design (QbD) : Implement DoE (design of experiments) to identify critical process parameters (CPPs) affecting impurity profiles .

Advanced: What computational methods are suitable for predicting off-target interactions of this compound?

Answer:

- Molecular docking : Use AutoDock Vina with PDB structures of homologous targets (e.g., GPCRs, kinases) to predict binding poses .

- Pharmacophore modeling : Generate 3D pharmacophores (e.g., π-π stacking, hydrogen bonding) to screen for unintended targets in databases like ChEMBL .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Short-term : Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .

- Long-term : Lyophilize and store at -80°C with desiccants (silica gel) to minimize hydrolysis .

Advanced: How can in vivo pharmacokinetic (PK) studies be designed to account for metabolic liabilities in the benzamide core?

Answer:

- Metabolic soft-spot identification : Use liver microsome assays (human/rat) with LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the 4-fluorophenyl ring) .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) to improve oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.